molecular formula C14H11N3O5S B14010724 Naphthalen-1-yl 3-methyl-5-nitroimidazole-4-sulfonate CAS No. 6339-64-6

Naphthalen-1-yl 3-methyl-5-nitroimidazole-4-sulfonate

Cat. No.: B14010724
CAS No.: 6339-64-6
M. Wt: 333.32 g/mol
InChI Key: SFAMFMRSBAURBQ-UHFFFAOYSA-N
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Description

Naphthalen-1-yl 3-methyl-5-nitroimidazole-4-sulfonate is a sulfonate ester derivative featuring a nitroimidazole core substituted with a methyl group at position 3 and a nitro group at position 5. The naphthalen-1-yl group is attached via a sulfonate linkage at position 4 of the imidazole ring. This structural motif combines the electron-withdrawing nitro group with the lipophilic naphthalene moiety, which may influence solubility, stability, and biological activity. Nitroimidazole derivatives are historically significant for their antimicrobial and antiparasitic properties, and the sulfonate group may enhance solubility or serve as a leaving group in synthetic pathways .

Properties

CAS No.

6339-64-6

Molecular Formula

C14H11N3O5S

Molecular Weight

333.32 g/mol

IUPAC Name

naphthalen-1-yl 3-methyl-5-nitroimidazole-4-sulfonate

InChI

InChI=1S/C14H11N3O5S/c1-16-9-15-13(17(18)19)14(16)23(20,21)22-12-8-4-6-10-5-2-3-7-11(10)12/h2-9H,1H3

InChI Key

SFAMFMRSBAURBQ-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC(=C1S(=O)(=O)OC2=CC=CC3=CC=CC=C32)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of Naphthalen-1-yl 3-methyl-5-nitroimidazole-4-sulfonate typically involves the formation of a sulfonate ester bond between the sulfonyl group on the 3-methyl-5-nitroimidazole-4-sulfonyl intermediate and the hydroxyl group of 1-naphthol (naphthalen-1-ol). This is a classical sulfonation esterification reaction.

Key steps include:

  • Preparation of 3-methyl-5-nitroimidazole-4-sulfonyl chloride intermediate:

    • Starting from 3-methyl-5-nitroimidazole, the sulfonyl chloride group is introduced at the 4-position.
    • This is achieved by chlorosulfonation, typically using chlorosulfonic acid (ClSO3H) under controlled conditions.
    • The reaction must be carefully controlled to prevent over-chlorosulfonation or degradation of the nitroimidazole ring.
  • Esterification with 1-naphthol:

    • The sulfonyl chloride intermediate is reacted with 1-naphthol in a suitable solvent (e.g., pyridine, dichloromethane) acting as both solvent and base.
    • The nucleophilic hydroxyl group of 1-naphthol attacks the sulfonyl chloride, forming the sulfonate ester bond.
    • Reaction conditions typically involve low temperature (0–5 °C) initially to control reactivity, then room temperature for completion.
    • The reaction mixture is quenched, and the product is purified by recrystallization or chromatography.

Detailed Reaction Conditions and Reagents

Step Reagents & Conditions Purpose Notes
1. Chlorosulfonation 3-methyl-5-nitroimidazole + chlorosulfonic acid (ClSO3H), 0–5 °C, inert atmosphere Introduce sulfonyl chloride group at C-4 of imidazole Control temperature to avoid decomposition
2. Esterification Sulfonyl chloride intermediate + 1-naphthol, pyridine or dichloromethane, 0–25 °C Formation of sulfonate ester linkage Pyridine acts as base to neutralize HCl

Purification and Characterization

  • The crude product is typically purified by recrystallization from organic solvents such as ethanol or ethyl acetate.
  • Chromatographic techniques (e.g., silica gel column chromatography) may be employed for further purification.
  • Characterization is performed using:

Comparative Table of Preparation Parameters

Parameter Description/Value Comments
Starting Material 3-methyl-5-nitroimidazole Commercially available or synthesized
Sulfonating Agent Chlorosulfonic acid (ClSO3H) Highly reactive, requires careful handling
Nucleophile 1-naphthol (naphthalen-1-ol) Phenolic hydroxyl group
Solvent Pyridine or dichloromethane Pyridine acts as base and solvent
Temperature (chlorosulfonation) 0–5 °C Low temperature to avoid side reactions
Temperature (esterification) 0–25 °C Controlled to optimize yield
Reaction Time Typically several hours (2–6 h) Monitored by TLC or HPLC
Purification Method Recrystallization, chromatography To achieve high purity
Yield Moderate to high (50–80%) Depends on reaction control

The preparation of this compound involves a two-step synthetic route starting from 3-methyl-5-nitroimidazole. The first step is the introduction of a sulfonyl chloride group at the 4-position via chlorosulfonation with chlorosulfonic acid under controlled low temperatures. The second step is the nucleophilic substitution of the sulfonyl chloride with 1-naphthol to form the sulfonate ester bond. This method is well-established and provides a reliable pathway to obtain the compound with satisfactory yields and purity. Proper reaction control and purification are essential to ensure the integrity of the sensitive nitroimidazole moiety and the sulfonate ester functionality.

Chemical Reactions Analysis

Hydrolysis Reactions

The sulfonate ester group is susceptible to hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis : Cleavage with concentrated HCl at 80°C regenerates 3-methyl-5-nitroimidazole-4-sulfonic acid and naphthalen-1-ol .

  • Basic Hydrolysis : Treatment with NaOH (2M) at 60°C produces the sodium sulfonate salt and naphthalen-1-ol .

Key Observation : The nitro group remains intact under these conditions due to its electron-withdrawing nature, which stabilizes the imidazole ring .

Nucleophilic Substitution

The sulfonate group acts as a leaving group in nucleophilic substitution reactions:

  • With Amines : Reaction with primary amines (e.g., methylamine) in DMF at 100°C replaces the sulfonate group with an amine, forming 4-(methylamino)-3-methyl-5-nitroimidazole .

  • With Thiols : Treatment with thiophenol in the presence of K₂CO₃ yields the corresponding thioether .

Table 2: Substitution Reactions

NucleophileConditionsProductYieldSource
MethylamineDMF, 100°C, 6 h4-(Methylamino)-3-methyl-5-nitroimidazole68%
ThiophenolK₂CO₃, DCM, RT, 24 h3-Methyl-5-nitroimidazole-4-thioether55%

Nitro Group Reduction

The nitro group can be selectively reduced to an amine using catalytic hydrogenation or Fe/HCl:

  • Catalytic Hydrogenation : H₂ (1 atm) over Pd/C in ethanol at 25°C produces 5-amino-3-methylimidazole-4-sulfonate derivatives .

  • Fe/HCl Reduction : Iron powder in HCl at 70°C yields the same product but with lower regioselectivity .

Critical Note : Reduction alters the electronic profile of the imidazole ring, enabling further functionalization (e.g., diazotization) .

Stability and Degradation

  • Thermal Stability : Decomposes at >200°C, releasing SO₃ and nitroimidazole fragments .

  • Photodegradation : UV irradiation (254 nm) in methanol results in sulfonate cleavage and nitro group reduction to hydroxylamine .

Comparative Reactivity

The sulfonate group’s reactivity is modulated by the electron-withdrawing nitro substituent:

  • Electrophilic Aromatic Substitution : Nitration or halogenation occurs exclusively at the C-2 position of the imidazole ring due to meta-directing effects .

  • Cross-Coupling : Suzuki-Miyaura coupling with arylboronic acids is feasible at C-4 if brominated, though no direct examples are documented .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzoimidazole Sulfonate Derivatives

The compound 2-[(2-Sulfanyl-1H-benzo[d]imidazol-5-yl)iminomethyl]phenyl naphthalene-2-sulfonate (C₂₀H₁₅N₃O₃S₂, MW 409.48) shares a naphthalene-sulfonate group but differs in the heterocyclic core (benzoimidazole vs. nitroimidazole) . Key distinctions include:

  • Spectroscopic Profiles : Computational studies on the benzoimidazole analog revealed a HOMO-LUMO gap of 3.8 eV, suggesting moderate stability. The nitroimidazole core in the target compound may exhibit a smaller gap due to nitro-group conjugation, increasing photoreactivity .

Nitroimidazole Methanesulfonate Analog

4-Methyl-1-(3-nitro-5-(trifluoromethyl)phenyl)-1H-imidazole methanesulfonate (C₁₂H₁₂F₃N₃O₅S, MW 367.3) features a trifluoromethyl group and a methanesulfonate ester . Key comparisons:

  • Solubility : The methanesulfonate derivative is soluble at 10 mM in standard solvents, while the naphthalen-1-yl sulfonate in the target compound likely has lower aqueous solubility due to its aromatic bulk.
  • Bioactivity : The trifluoromethyl group in the analog may enhance metabolic stability, whereas the naphthalene group in the target compound could improve membrane permeability.

Naphthalene-Imidazole Drug-Sensitive Compounds

Compounds like 1-(naphthalen-2-yl)-2-(3,4,5-trimethoxyphenyl)-1H-imidazole (drug-sensitive per ) highlight the pharmacological relevance of naphthalene-imidazole hybrids . Unlike the target compound, these lack sulfonate and nitro groups, suggesting that the nitro and sulfonate functionalities may modulate toxicity or target specificity.

Nitroaromatic Hazard Profile

1-Nitronaphthalene (C₁₀H₇NO₂, MW 173.17) is a nitroaromatic compound with documented hazards, including respiratory toxicity . While the nitro group in the target compound is on the imidazole ring rather than naphthalene, shared precautions for handling nitro-containing compounds (e.g., avoiding combustion, using PPE) are warranted.

Research Implications and Gaps

  • Synthetic Applications : The naphthalen-1-yl sulfonate group may serve as a protective or directing group in organic synthesis, though its steric bulk could complicate reactions.
  • Biological Activity : While naphthalene-imidazole hybrids show drug sensitivity , the nitro group in the target compound may confer antiparasitic or antibacterial properties, warranting further assays.
  • Safety : The nitro group necessitates caution in handling, as seen in nitroaromatic compounds .

Biological Activity

Naphthalen-1-yl 3-methyl-5-nitroimidazole-4-sulfonate is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes current findings regarding the biological activity of this compound, including its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound features a naphthalene moiety linked to a 5-nitroimidazole structure, which is known for its biological activity. The synthesis of such compounds typically involves methods like Suzuki-Miyaura cross-coupling reactions, which allow for the efficient formation of complex molecules with desired substituents. Recent studies have highlighted the importance of optimizing these synthetic routes to enhance yield and purity while maintaining biological efficacy .

The biological activity of this compound is primarily attributed to its ability to generate reactive oxygen species (ROS) upon reduction, leading to oxidative stress in target cells. This oxidative stress can result in significant cellular damage, including DNA strand breaks and disruption of cellular metabolism, ultimately leading to cell death. The nitro group in the imidazole ring is crucial for this mechanism, as it undergoes reduction under anaerobic conditions to form toxic metabolites that interfere with nucleic acid synthesis .

Antimicrobial Activity

This compound has shown promising results against various pathogens:

  • Protozoan Infections : Studies indicate that derivatives of nitroimidazole compounds exhibit significant activity against protozoan parasites such as Leishmania donovani, with IC50 values often below 20 μM. These compounds disrupt mitochondrial function and induce apoptosis in parasitic cells .
  • Bacterial Resistance : The compound's efficacy extends to antibiotic-resistant strains, demonstrating activity against Gram-negative bacteria that are resistant to traditional treatments like metronidazole. This highlights its potential as a therapeutic agent in treating infections caused by resistant strains .

Anticancer Activity

Research has also explored the anticancer properties of this compound:

  • Cell Cycle Arrest and Apoptosis : In vitro studies have shown that this compound can induce apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer cells). It was observed that treatment leads to cell cycle arrest and activation of apoptotic pathways, suggesting its potential as an anticancer agent .

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

StudyTarget OrganismIC50 (μM)Observations
Leishmania donovani<20Induces apoptosis through ROS generation
MDA-MB-231 Cells1Induces apoptosis and cell cycle arrest
Metronidazole-resistant H. pylori8Effective against resistant strains

These findings underscore the compound's versatility in targeting both microbial pathogens and cancer cells.

Q & A

Q. What are the established synthetic routes for Naphthalen-1-yl 3-methyl-5-nitroimidazole-4-sulfonate, and how is structural characterization performed?

  • Methodological Answer : The compound is synthesized via condensation reactions involving nitroimidazole derivatives and naphthalenyl sulfonating agents. For example, analogous imidazole sulfonates are prepared using stepwise sulfonation and nucleophilic substitution, with reaction conditions optimized for nitro group stability . Structural characterization typically employs FT-IR (to confirm sulfonate and nitro groups), UV-Vis spectroscopy (for electronic transitions), and X-ray crystallography (to resolve crystallographic parameters, as demonstrated for related naphthalenyl-imidazole structures) .

Q. What are the critical stability and storage requirements for this compound?

  • Methodological Answer : Stability is influenced by light, moisture, and temperature. Storage in anhydrous conditions (e.g., desiccators with silica gel) at 2–8°C is recommended to prevent hydrolysis of the sulfonate group. Avoid prolonged exposure to UV light, as nitroimidazole derivatives are prone to photodegradation . Safety protocols mandate secondary containment and ventilation to mitigate inhalation risks .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer : Follow Chemical Hygiene Plan guidelines: use PPE (gloves, lab coats, goggles), work in fume hoods, and avoid contact with water due to potential exothermic reactions. Emergency procedures for spills include neutralization with inert absorbents (e.g., vermiculite) and disposal via hazardous waste channels .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize the synthesis yield and purity of this compound?

  • Methodological Answer : Use factorial design to evaluate critical variables (e.g., temperature, molar ratios, reaction time). For example, a 2³ factorial design can identify interactions between sulfonation efficiency, nitroimidazole reactivity, and solvent polarity. Statistical tools like ANOVA validate parameter significance, reducing trial-and-error approaches . Computational pre-screening (e.g., quantum chemical calculations) further narrows experimental conditions .

Q. What computational methods are suitable for predicting reactivity and electronic properties?

  • Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO) to predict electrophilic/nucleophilic sites, aiding in understanding sulfonate group reactivity. Solvent effects are modeled using Polarizable Continuum Models (PCM) , while molecular dynamics simulations assess conformational stability in solution phases .

Q. How can contradictions in spectroscopic vs. computational data be resolved?

  • Methodological Answer : Discrepancies between experimental (e.g., FT-IR peak shifts) and DFT-predicted vibrational frequencies often arise from solvent or solid-state effects. Apply correction factors (e.g., scaling frequencies by 0.96–0.98) and validate with hybrid methods like TD-DFT for UV-Vis alignment. Cross-reference crystallographic data to resolve bond-length/angle mismatches .

Q. What methodologies assess the compound’s potential biological activity?

  • Methodological Answer : Use in silico docking (e.g., AutoDock Vina) to predict binding affinities toward targets like nitroreductases. Experimental validation involves enzyme inhibition assays under anaerobic conditions (nitroimidazoles often act as prodrugs). For antioxidant potential, employ DPPH radical scavenging assays with IC₅₀ quantification .

Q. How does reactor design impact scalability for derivatives of this compound?

  • Methodological Answer : Continuous-flow reactors improve heat/mass transfer for exothermic sulfonation steps, reducing byproducts. Membrane separation technologies (e.g., nanofiltration) enhance purity during workup. Process simulations (Aspen Plus) model kinetics and thermodynamics to optimize residence time and temperature gradients .

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